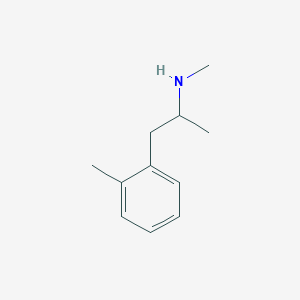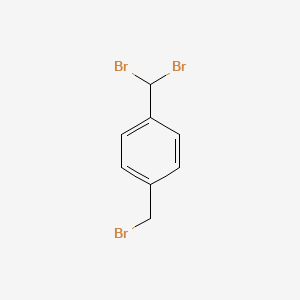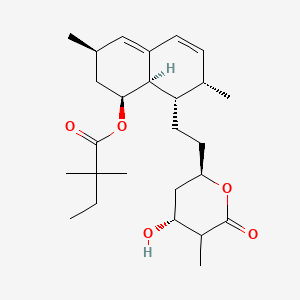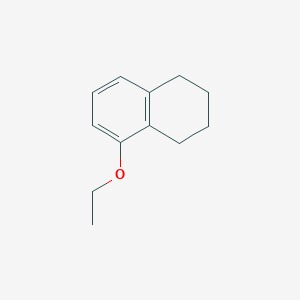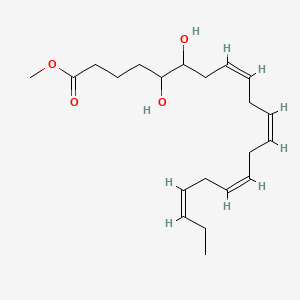
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate is a complex organic compound characterized by multiple double bonds and hydroxyl groups. This compound is part of the class of fatty acid derivatives and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate typically involves multi-step organic reactions. The process begins with the preparation of the precursor fatty acid, followed by the introduction of hydroxyl groups at specific positions. The double bonds are introduced through controlled hydrogenation and dehydrogenation reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure the purity and stability of the final product, which is crucial for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structural properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce saturated fatty acid derivatives.
Scientific Research Applications
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of multiple double bonds and hydroxyl groups on chemical reactivity.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the development of specialized materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and interaction with biological molecules. The compound may modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(8Z,11Z,14Z,17Z)-Eicosa-8,11,14,17-tetraenoic acid: A similar compound with a carboxylic acid group instead of a methyl ester.
(8Z,11Z,14Z,17Z)-Methyl 5-Hydroxyicosa-8,11,14,17-tetraenoate: A derivative with one less hydroxyl group.
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyhexadeca-8,11,14,17-tetraenoate: A shorter chain analog.
Uniqueness
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate is unique due to its specific combination of multiple double bonds and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H34O4 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
methyl (8Z,11Z,14Z,17Z)-5,6-dihydroxyicosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20(23)17-15-18-21(24)25-2/h4-5,7-8,10-11,13-14,19-20,22-23H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13- |
InChI Key |
NMHYPOVEIWAJAH-GJDCDIHCSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)OC)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
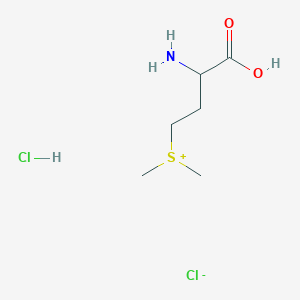
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)
methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)
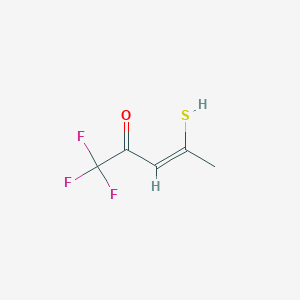
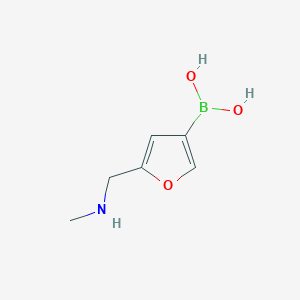
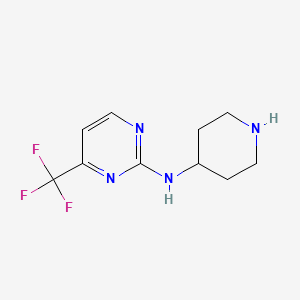
![N-[(2S)-1-[[(E)-3-methylbut-1-enyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B13406681.png)
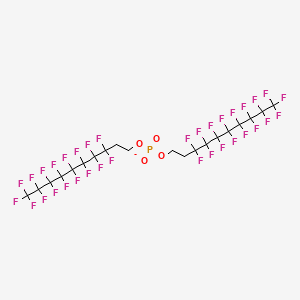
![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)
